molecular formula C7H13NO2 B13161169 Methyl 1-(ethylamino)cyclopropane-1-carboxylate

Methyl 1-(ethylamino)cyclopropane-1-carboxylate

Cat. No.: B13161169
M. Wt: 143.18 g/mol
InChI Key: VWOMEMBBGYBUAR-UHFFFAOYSA-N
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Description

Methyl 1-(ethylamino)cyclopropane-1-carboxylate (CAS 1199793-02-6) is a cyclopropane-based building block in organic synthesis and medicinal chemistry research. This compound features both a methyl ester and an ethylamino group on a single carbon of the cyclopropane ring, making it a versatile precursor for constructing more complex molecules . Compounds with the 1-aminocyclopropane-1-carboxylate structure are of significant scientific interest. For instance, the related compound 1-aminocyclopropane-1-carboxylic acid (ACC) is a crucial direct precursor to the plant hormone ethylene . Research into ACC derivatives often explores their role as plant growth regulators . As a derivative of this structurally interesting scaffold, this compound may be utilized in developing novel chemical entities for agricultural or pharmacological research. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic use. It is recommended to store this chemical in a dark place under an inert atmosphere at -20°C .

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

methyl 1-(ethylamino)cyclopropane-1-carboxylate

InChI

InChI=1S/C7H13NO2/c1-3-8-7(4-5-7)6(9)10-2/h8H,3-5H2,1-2H3

InChI Key

VWOMEMBBGYBUAR-UHFFFAOYSA-N

Canonical SMILES

CCNC1(CC1)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(ethylamino)cyclopropane-1-carboxylate typically involves the reaction of cyclopropane derivatives with ethylamine. One common method includes the esterification of cyclopropane-1-carboxylic acid followed by the introduction of the ethylamino group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These can include continuous flow processes where reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances the efficiency and safety of the production process, especially for compounds that may be sensitive to prolonged exposure to certain conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(ethylamino)cyclopropane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The ethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Methyl 1-(ethylamino)cyclopropane-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s reactivity makes it useful in probing biological systems and understanding enzyme interactions.

    Industry: Used in the synthesis of agrochemicals, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 1-(ethylamino)cyclopropane-1-carboxylate exerts its effects involves its interaction with various molecular targets. The strained cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, enzymes, or other chemical entities, leading to the observed effects. The ethylamino group can also participate in hydrogen bonding and other interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Structural Analogs: Substituent and Ring Modifications

The following table summarizes key structural analogs, highlighting differences in substituents, ring size, and physicochemical properties:

Compound Name Molecular Formula Molecular Weight Substituents Key Features Reference CAS/ID
Methyl 1-(ethylamino)cyclopropane-1-carboxylate C₇H₁₃NO₂ 143.18 Ethylamino, methyl ester High ring strain; potential H-bond donor Not explicitly provided
Methyl 1-(methylamino)cyclopropane-1-carboxylate C₆H₁₁NO₂ 129.16 Methylamino, methyl ester Reduced steric bulk vs. ethylamino analog 104768-35-6
Ethyl 1-(ethylamino)cyclopropane-1-carboxylate hydrochloride C₈H₁₆ClNO₂ 193.67 Ethylamino, ethyl ester, HCl Enhanced solubility due to hydrochloride 2137819-52-2
Methyl 1-(methylamino)cyclobutanecarboxylate C₇H₁₃NO₂ 143.18 Methylamino, methyl ester Larger ring (cyclobutane); reduced strain Example in Ref.
Methyl 1-aminocyclopropanecarboxylate C₅H₉NO₂ 115.13 Unsubstituted amino, methyl ester Simplified structure; lower lipophilicity 68781-13-5
Ethyl 1-methylcyclopropane-1-carboxylate C₇H₁₂O₂ 128.17 Methyl group, ethyl ester No amino group; inert functionalization 71441-76-4

Biological Activity

Methyl 1-(ethylamino)cyclopropane-1-carboxylate is a compound of significant interest due to its biological activity, particularly in the context of plant physiology and potential pharmaceutical applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its cyclopropane ring structure, which is known to influence its biological properties. The compound serves as a structural analog to 1-aminocyclopropane-1-carboxylate (ACC), a precursor in the biosynthesis of ethylene, a crucial plant hormone.

Target Interaction
The compound interacts primarily with ethylene receptors in plants, mimicking the action of ACC. This interaction enhances ethylene-related physiological responses, which are vital for various plant developmental processes.

Biochemical Pathways
this compound plays a pivotal role in the ethylene biosynthetic pathway. Ethylene regulates growth responses such as fruit ripening, flower senescence, and stress responses in plants. The compound acts as an agonist for ACC oxidase, thereby increasing ethylene production and enhancing its effects on plant tissues .

Effects on Plant Physiology

Research indicates that this compound promotes several ethylene-mediated responses:

  • Root Development : It has been shown to increase root hair density and restrict root elongation.
  • Fruit Ripening : The compound accelerates the ripening process in various fruits, making it valuable in agricultural practices for postharvest management.

Dosage-Dependent Responses

Studies have demonstrated that the effects of this compound are dose-dependent. Higher concentrations lead to more pronounced physiological changes in plant systems, highlighting its potential as a growth regulator in agricultural applications .

Study on Ethylene Production

A study conducted by researchers evaluated the impact of this compound on ethylene production in tomato plants. The results indicated that treatment with the compound significantly increased ethylene levels compared to untreated controls. This increase correlated with enhanced fruit ripening and improved overall fruit quality.

Application in Postharvest Technology

In another case study focusing on postharvest technology, this compound was applied to harvested apples. The treated apples exhibited reduced spoilage rates and maintained firmness longer than untreated samples. This suggests its potential utility in extending shelf life and improving marketability .

Research Findings Summary

Study Focus Findings
Ethylene Production in TomatoesIncreased ethylene levels; enhanced ripening
Postharvest Treatment in ApplesReduced spoilage; extended shelf life
Root DevelopmentIncreased root hair density; restricted elongation

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